1,3-dimethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1,3-dimethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a sulfanyl group attached to a pyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, this compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The inhibition of PARP-1 by 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This results in the accumulation of DNA damage, leading to genomic instability and ultimately cell death .
Result of Action
The result of the action of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione is the induction of genomic dysfunction and cell death . By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and genomic instability. This triggers apoptosis, or programmed cell death, in the cancer cells .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potential inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), an enzyme involved in DNA repair damage . The interaction between 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione and PARP-1 compromises the DNA repair mechanism of cancer cells, leading to genomic dysfunction and cell death .
Cellular Effects
The effects of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione on cells are primarily related to its role as a PARP-1 inhibitor . By inhibiting PARP-1, this compound can disrupt DNA repair processes, leading to genomic instability and cell death, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of action of 1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione involves binding to PARP-1 and inhibiting its activity . This inhibition disrupts the DNA repair process, leading to genomic instability and ultimately cell death .
Preparation Methods
The synthesis of 1,3-dimethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-(trifluoromethyl)benzyl chloride and 1,3-dimethyluracil.
Formation of Intermediate: The 3-(trifluoromethyl)benzyl chloride is reacted with sodium sulfide to form the corresponding sulfanyl intermediate.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with 1,3-dimethyluracil in the presence of a suitable catalyst, such as potassium carbonate, to form the desired pyrido[2,3-d]pyrimidine core.
Final Product: The final product is obtained after purification through recrystallization or chromatography techniques.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1,3-dimethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The trifluoromethyl group and sulfanyl group can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1,3-dimethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Comparison with Similar Compounds
Similar compounds to 1,3-dimethyl-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples of similar compounds include:
1,3-dimethyl-5-(phenylmethyl)sulfanyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
1,3-dimethyl-5-({[3-(methyl)phenyl]methyl}sulfanyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,3-dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-22-14-13(15(24)23(2)16(22)25)12(6-7-21-14)26-9-10-4-3-5-11(8-10)17(18,19)20/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELQZGCFJQCKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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